1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol is a compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol This compound features a cyclobutane ring with an aminomethyl group and a hydroxyl group attached to it
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with formaldehyde and ammonia to form the aminomethylcyclobutanol intermediate. This intermediate is then subjected to further reactions to introduce the second cyclobutane ring and the hydroxyl group . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol can be compared with similar compounds such as:
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: This compound has a similar structure but lacks the additional cyclobutane ring.
1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol: This compound has a cyclopropyl group instead of a cyclobutane ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-1-cyclobutylethanol |
InChI |
InChI=1S/C11H21NO/c1-10(13,9-4-2-5-9)11(8-12)6-3-7-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
URYAMOXWNRVARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)(C2(CCC2)CN)O |
Origin of Product |
United States |
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